1-Cyclopropanecarbonylpiperidin-3-ol
Description
1-Cyclopropanecarbonylpiperidin-3-ol is a cyclic organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol. It is a stable, crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Properties
IUPAC Name |
cyclopropyl-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-2-1-5-10(6-8)9(12)7-3-4-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMPLOHSELXRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropanecarbonylpiperidin-3-ol typically involves the cyclopropanation of piperidine derivatives. One common method includes the reaction of cyclopropanecarbonyl chloride with piperidin-3-ol under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclopropanation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropanecarbonylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopropanecarbonylpiperidin-3-one.
Reduction: Formation of cyclopropanemethanol derivatives.
Substitution: Formation of cyclopropanecarbonylpiperidin-3-halides.
Scientific Research Applications
1-Cyclopropanecarbonylpiperidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-Cyclopropanecarbonylpiperidin-3-ol can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid: Similar in structure but lacks the piperidine ring.
Piperidin-3-ol: Contains the piperidine ring but lacks the cyclopropane moiety.
Cyclopropanemethanol: Contains the cyclopropane moiety but lacks the piperidine ring.
The uniqueness of this compound lies in its combination of the cyclopropane and piperidine moieties, which confer distinct chemical and biological properties .
Biological Activity
1-Cyclopropanecarbonylpiperidin-3-ol, with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol, is a cyclic organic compound that has garnered attention for its potential biological activities. Its unique structure, combining both cyclopropane and piperidine moieties, contributes to its distinctive chemical and biological properties. This compound is primarily studied for its therapeutic potential in various fields including oncology and microbiology.
Synthesis Methods
The synthesis of this compound typically involves cyclopropanation reactions. A common method includes the reaction of cyclopropanecarbonyl chloride with piperidin-3-ol under basic conditions, yielding the desired compound with high purity and yield.
Chemical Reactions
This compound can undergo several chemical transformations:
- Oxidation : The hydroxyl group can be oxidized to form a ketone or aldehyde.
- Reduction : The carbonyl group can be reduced to form an alcohol.
- Substitution : The hydroxyl group may be substituted with various functional groups.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, potentially influencing various biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth. This property makes it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells, potentially through mechanisms involving tubulin polymerization similar to those observed in epothilones .
Case Study: Anticancer Activity
A study conducted on the cytotoxic effects of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability at higher concentrations. The compound was found to activate caspase pathways, leading to programmed cell death .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
Additional Biological Activities
This compound has also been investigated for other biological activities, including:
- Neuroprotective effects : Potential modulation of neurotransmitter systems.
- Anti-inflammatory properties : Inhibition of pro-inflammatory cytokines in vitro.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
